molecular formula C7H11NOS B15301516 5-Thia-8-azaspiro[3.5]nonan-9-one

5-Thia-8-azaspiro[3.5]nonan-9-one

Katalognummer: B15301516
Molekulargewicht: 157.24 g/mol
InChI-Schlüssel: YNRCPOMOLIZTNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thia-8-azaspiro[35]nonan-9-one is a chemical compound with the molecular formula C7H11NOS It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thia-8-azaspiro[3.5]nonan-9-one typically involves the reaction of a thiol with an aziridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

5-Thia-8-azaspiro[3.5]nonan-9-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Thia-8-azaspiro[3.5]nonan-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Thia-8-azaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Thia-8-azaspiro[3.5]nonane: Lacks the carbonyl group present in 5-Thia-8-azaspiro[3.5]nonan-9-one.

    8-Azaspiro[3.5]nonan-9-one: Lacks the sulfur atom present in this compound.

    5-Thia-8-azaspiro[3.5]nonan-9-ol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

This compound is unique due to the presence of both sulfur and nitrogen atoms in its spiro structure. This combination of elements provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H11NOS

Molekulargewicht

157.24 g/mol

IUPAC-Name

5-thia-8-azaspiro[3.5]nonan-9-one

InChI

InChI=1S/C7H11NOS/c9-6-7(2-1-3-7)10-5-4-8-6/h1-5H2,(H,8,9)

InChI-Schlüssel

YNRCPOMOLIZTNX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(=O)NCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.